molecular formula C22H23N3O2 B423378 N'-[(E)-(2-butoxyphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

N'-[(E)-(2-butoxyphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B423378
M. Wt: 361.4g/mol
InChI Key: LXMKZWZBYHXDBZ-HAVVHWLPSA-N
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Description

N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation reaction between 2-butoxybenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

2-butoxybenzaldehyde+2-(1H-pyrrol-1-yl)benzohydrazideAcOH, refluxN’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide\text{2-butoxybenzaldehyde} + \text{2-(1H-pyrrol-1-yl)benzohydrazide} \xrightarrow{\text{AcOH, reflux}} \text{N'-[(E)-(2-butoxyphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide} 2-butoxybenzaldehyde+2-(1H-pyrrol-1-yl)benzohydrazideAcOH, reflux​N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
  • N’-(2-ethoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
  • N’-(2-propoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide

Uniqueness

N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4g/mol

IUPAC Name

N-[(E)-(2-butoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C22H23N3O2/c1-2-3-16-27-21-13-7-4-10-18(21)17-23-24-22(26)19-11-5-6-12-20(19)25-14-8-9-15-25/h4-15,17H,2-3,16H2,1H3,(H,24,26)/b23-17+

InChI Key

LXMKZWZBYHXDBZ-HAVVHWLPSA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2N3C=CC=C3

SMILES

CCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2N3C=CC=C3

Canonical SMILES

CCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2N3C=CC=C3

Origin of Product

United States

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